![molecular formula C11H8BrNO4 B1286277 5-Bromoquinoline oxalate CAS No. 110335-37-0](/img/structure/B1286277.png)
5-Bromoquinoline oxalate
Overview
Description
5-Bromoquinoline oxalate is a chemical compound with the molecular formula C9H6BrN·C2H2O4 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 5-Bromoquinoline oxalate is 298.09 g/mol . The molecular structure can be represented by the canonical SMILES string: C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromoquinoline oxalate are not detailed in the search results, quinoline derivatives are known to undergo a variety of reactions. These include acid-base reactions, precipitation reactions, and oxidation-reduction reactions .
Physical And Chemical Properties Analysis
5-Bromoquinoline oxalate is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
1. Role in Fungal and Bacterial Metabolism Oxalic acid, a component of 5-Bromoquinoline oxalate, plays a significant role in fungal and bacterial metabolism . It is a secondary metabolite secreted by fungi, bacteria, and plants, and is linked to various processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Biotechnological Potential
The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .
Carbon Sequestration
The potential role of fungi and their interaction with bacteria in the oxalate-carbonate pathway are regarded as an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .
Detoxification of Heavy Metals
Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
Research Use
5-Bromoquinoline, a component of 5-Bromoquinoline oxalate, is used in research . However, the specific applications in research are not detailed in the source.
Synthesis of 4-Bromo Quinolines
5-Bromoquinoline can be used in the synthesis of difficult-to-access 4-bromo quinolines . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
properties
IUPAC Name |
5-bromoquinoline;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPWMZDXNVNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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